molecular formula C6H6FN B1302952 4-Fluoro-3-methylpyridine CAS No. 28489-28-3

4-Fluoro-3-methylpyridine

Cat. No.: B1302952
CAS No.: 28489-28-3
M. Wt: 111.12 g/mol
InChI Key: UHNUYEACFGAWEG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpyridine (CAS 28489-28-3) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 6 H 6 FN and a molecular weight of 111.12 g/mol, serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs) and fine chemicals . Its primary research value lies in its role as a key synthetic intermediate. The fluorine atom and methyl group on the pyridine ring offer distinct sites for chemical modification, making it a valuable precursor in constructing targeted molecular scaffolds. Scientific studies have explored structurally related fluorinated pyridines as critical components in the development of potent Vanilloid Receptor 1 (TRPV1) antagonists . These receptors are a promising therapeutic target for treating neuropathic and inflammatory pain, positioning this compound family as valuable for analgesic drug discovery programs . Available with a typical purity of 99%, it is supplied for use in research and development activities . As a fine chemical, appropriate handling procedures are recommended, including working in a well-ventilated place and wearing suitable protective clothing . Please note: This product is intended For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or for any form of human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUYEACFGAWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376575
Record name 4-Fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28489-28-3
Record name 4-Fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Fluoro 3 Methylpyridine and Its Precursors/derivatives

De Novo Synthesis Approaches for Fluorinated Pyridines

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, provides a versatile approach to introduce fluorine atoms and other substituents with high levels of control.

Cyclo-condensation Reactions Utilizing Fluorinated Building Blocks

Cyclo-condensation reactions are a cornerstone of pyridine synthesis. youtube.com These reactions involve the formation of the pyridine ring from one or more acyclic components. When fluorinated building blocks are employed, this method allows for the direct incorporation of fluorine into the pyridine core.

One common strategy involves the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia. youtube.com By using fluorinated versions of these precursors, chemists can construct the pyridine ring with a fluorine atom at a desired position. For instance, the condensation of fluorinated β-ketoesters with enamines can lead to the formation of fluorinated dihydropyridines, which can then be oxidized to the corresponding pyridines.

ReactantsConditionsProductReference
Fluorinated 1,5-dicarbonyl compound, AmmoniaHigh temperature, CatalystFluorinated Pyridine youtube.com
Fluorinated β-ketoester, EnamineLewis acid catalystFluorinated Dihydropyridine acsgcipr.org

Construction of the Pyridine Ring from Trifluoromethyl-Containing Precursors

The trifluoromethyl (CF3) group is a key substituent in many bioactive molecules. Synthesizing pyridines bearing this group often involves building the ring from precursors that already contain the CF3 moiety. jst.go.jpnih.gov

One approach utilizes trifluoromethyl-containing building blocks in cyclo-condensation reactions. For example, trifluoroacetylated vinyl ethers can be condensed with enamines, followed by cyclization with ammonium acetate to yield trifluoromethyl-substituted pyridines. youtube.com This method provides a direct route to pyridines with a CF3 group at a specific position. Another strategy involves the reaction of trifluoromethyl ketones with enamines and subsequent cyclization.

PrecursorReagentsProductReference
Trifluoroacetylated vinyl ether, Enamine, Ammonium acetateHeatTrifluoromethyl-pyridine youtube.com
TrichloromethylpyridineChlorine/Fluorine exchangeTrifluoromethylpyridine jst.go.jp

Functionalization and Derivatization Strategies for Pyridine Scaffolds

In addition to de novo synthesis, the direct functionalization of pre-existing pyridine rings is a widely used strategy to introduce fluorine and other halogens.

Halogenation Reactions

Halogenation reactions are fundamental for introducing not only fluorine but also other halogens like bromine and chlorine, which can serve as handles for further synthetic transformations.

The selective introduction of a bromine atom onto a fluoro-methylpyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity. The presence of both fluorine and a methyl group on the pyridine ring influences the position of bromination.

Various brominating agents can be employed, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). google.com The choice of reagent and reaction conditions, such as the solvent and temperature, can direct the bromination to a specific position on the pyridine ring. For instance, the bromination of certain pyridine derivatives can be achieved in the presence of an acid like sulfuric acid. google.com

SubstrateBrominating AgentConditionsProductReference
Fluoro-methylpyridineN-Bromosuccinimide (NBS)Inert solventBromo-fluoro-methylpyridine google.com
Fluoro-methylpyridine1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Sulfuric acidBromo-fluoro-methylpyridine google.com

The introduction of chlorine and fluorine atoms onto a methylpyridine precursor is a common strategy for synthesizing compounds like 4-fluoro-3-methylpyridine. This often involves a multi-step process.

Chlorination of a methylpyridine, such as 3-methylpyridine, can be achieved through vapor-phase chlorination. google.com This can lead to the introduction of chlorine atoms onto both the pyridine ring and the methyl group. Subsequent fluorination can then be carried out to replace the chlorine atoms with fluorine. For example, 2-chloro-5-(trichloromethyl)pyridine can be fluorinated to produce 2-chloro-5-(trifluoromethyl)pyridine. nih.govagropages.com

Another approach involves the direct fluorination of pyridines. While nucleophilic fluorination of electron-rich pyridines can be challenging, methods have been developed using reagents like silver(II) fluoride (B91410) for the site-selective fluorination of pyridines adjacent to the nitrogen atom. nih.gov Additionally, the use of pyridine N-oxides has been shown to facilitate the direct fluorination of the pyridine ring. rsc.org

PrecursorReagentsProductReference
3-MethylpyridineChlorine (vapor-phase)Chlorinated methylpyridines google.com
2-Chloro-5-(trichloromethyl)pyridineFluorinating agent2-Chloro-5-(trifluoromethyl)pyridine nih.govagropages.com
PyridineSilver(II) fluoride2-Fluoropyridine nih.gov
3-Bromo-4-nitropyridine N-oxideFluorinating agent3-Fluoro-4-nitropyridine N-oxide rsc.org

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange, or "halex," reactions represent a cornerstone in the synthesis of fluorinated aromatic compounds. This approach typically involves the displacement of a heavier halogen, such as chlorine or bromine, with a fluoride ion.

Chlorine/Fluorine Exchange using Trichloromethylpyridine Intermediates

A common industrial method for the synthesis of fluorinated pyridines involves the chlorine/fluorine exchange of trichloromethylpyridine precursors. This process often begins with the chlorination of a methylpyridine, such as 3-picoline, to form a trichloromethylpyridine intermediate. Subsequent treatment with a fluorinating agent, typically hydrogen fluoride (HF), facilitates the exchange of chlorine atoms for fluorine. jst.go.jpnih.govresearchoutreach.org

This transformation can be carried out in either a stepwise or a simultaneous fashion. In a stepwise process, the chlorination and fluorination steps are performed sequentially. jst.go.jpnih.gov Alternatively, a simultaneous vapor-phase chlorination/fluorination can be conducted at high temperatures (above 300°C) over a transition metal-based catalyst, such as iron fluoride. jst.go.jpnih.gov While this method is highly effective for producing various trifluoromethylpyridines, its direct application to the synthesis of this compound from a corresponding 4-chloro-3-(trichloromethyl)pyridine is a plausible but less commonly documented specific example in the reviewed literature. The primary focus of this methodology has been on the synthesis of trifluoromethylpyridines. jst.go.jpnih.govresearchoutreach.org

Table 1: General Conditions for Chlorine/Fluorine Exchange in Pyridine Synthesis
Precursor TypeFluorinating AgentCatalystTemperaturePhaseKey Feature
TrichloromethylpyridineHydrogen Fluoride (HF)Iron Fluoride (FeF₃)>300°CVaporSimultaneous chlorination and fluorination jst.go.jpnih.gov
Chlorinated PicolineHydrogen Fluoride (HF)None specifiedElevatedVaporStepwise chlorination then fluorination jst.go.jpnih.gov
Nucleophilic Fluorination of Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an electron-deficient pyridine ring. This reaction involves the displacement of a leaving group, typically a halide or a nitro group, by a nucleophilic fluoride source. Common fluoride sources for this transformation include potassium fluoride (KF) and cesium fluoride (CsF). nih.gov

The efficiency of the SNAr fluorination is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the fluoride salt. Anhydrous conditions are often crucial for success. To enhance the reactivity of KF, phase-transfer catalysts or combinations with reagents like tetrabutylammonium chloride (Bu₄NCl) can be employed to generate a more soluble and "naked" fluoride ion. nih.gov Anhydrous tetramethylammonium fluoride (Me₄NF) has also been identified as a highly reactive and stable fluoride source for SNAr reactions at room temperature. nih.gov

For the synthesis of this compound, a plausible precursor would be 4-chloro-3-methylpyridine (B157665). The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 4-position.

Table 2: Reagents for Nucleophilic Aromatic Fluorination (SNAr)
Fluoride SourceAdditive/Co-reagentTypical SubstrateKey Advantage
Potassium Fluoride (KF)Tetrabutylammonium chloride (Bu₄NCl)ChloropicolinatesCost-effective alternative to CsF nih.gov
Cesium Fluoride (CsF)NoneElectron-deficient aryl chloridesHigh reactivity
Tetramethylammonium fluoride (Me₄NF)None (anhydrous)ChloropicolinatesHigh reactivity at room temperature, stable nih.gov

Direct Fluorination Methods

Direct C-H fluorination offers a more atom-economical approach to the synthesis of fluorinated pyridines by avoiding the pre-installation of a leaving group.

Direct (Radio)fluorination of Pyridine N-Oxides

A novel and effective strategy for the synthesis of meta-fluorinated pyridines involves the direct fluorination of pyridine N-oxides. google.comnih.govrsc.org This method is particularly significant as nucleophilic fluorination of the pyridine ring at the meta position is generally challenging due to the electronic properties of the heterocycle. google.comnih.govrsc.org

The process involves the fluorination of a substituted pyridine N-oxide, followed by the reduction of the N-oxide to the corresponding fluorinated pyridine. For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source like tetrabutylammonium fluoride (TBAF) has been shown to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature. google.comnih.govrsc.org This intermediate can then be readily converted to the desired aminofluoropyridine via catalytic hydrogenation. google.comnih.govrsc.org This methodology has also been successfully applied to the introduction of the radioactive isotope fluorine-18 for applications in positron emission tomography (PET). google.comnih.govrsc.org

Table 3: Direct Fluorination of a Pyridine N-Oxide Derivative
SubstrateFluorinating AgentSolventTemperatureProductYield
3-bromo-4-nitropyridine N-oxideTetrabutylammonium fluoride (TBAF)DMSORoom Temperature3-fluoro-4-nitropyridine N-oxideModerate google.comnih.govrsc.org
Transition Metal-Catalyzed Direct C-F Bond Formation (e.g., Pd(II)/Pd(IV), Cu(I)/Cu(III))

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of fluorine atoms into aromatic and heteroaromatic systems. Palladium and copper catalysts have been at the forefront of these developments. springernature.comnih.govnih.govacs.orgsci-hub.seucla.edu

Palladium-catalyzed C-H fluorination often involves the use of an oxidant and a fluoride source. springernature.comnih.govsci-hub.seucla.edu These reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle, where the palladium catalyst activates a C-H bond, undergoes oxidation, and then reductively eliminates the aryl fluoride. springernature.comnih.govsci-hub.seucla.edu

Copper-catalyzed C-H fluorination, often assisted by a directing group, provides another avenue for the synthesis of fluoroarenes. nih.govacs.org These reactions typically employ a copper(I) catalyst and a fluoride source. Mechanistic studies suggest the involvement of a Cu(I)/Cu(III) catalytic cycle. nih.gov While these methods have shown great promise for the fluorination of a variety of aromatic substrates, specific examples of the direct C-H fluorination of 3-methylpyridine to yield this compound are not extensively detailed in the current body of literature.

Table 4: Overview of Transition Metal-Catalyzed C-H Fluorination
Metal CatalystTypical OxidantFluoride SourceKey Feature
Palladium (Pd)VariousAgF, CsF, etc. nih.govProceeds via Pd(II)/Pd(IV) cycle springernature.comsci-hub.seucla.edu
Copper (Cu)Not always requiredAgF, etc. nih.govOften requires a directing group, proceeds via Cu(I)/Cu(III) cycle nih.gov

Alkylation and Arylation Reactions

Once synthesized, this compound can serve as a versatile scaffold for further functionalization through alkylation and arylation reactions. These transformations are crucial for building molecular complexity and accessing a wider range of derivatives for various applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. tcichemicals.comwikipedia.orglibretexts.orgacsgcipr.orgrsc.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. tcichemicals.comorganic-chemistry.orgbeilstein-journals.orgnih.govacs.org To arylate this compound, it would first need to be converted to a halide derivative, for example, by introducing a bromine or iodine atom onto the pyridine ring.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide, again catalyzed by a palladium complex. wikipedia.orglibretexts.orgacsgcipr.orgrsc.orgnih.gov This reaction would also require a halogenated derivative of this compound as a starting material.

Direct C-H arylation of pyridines is also a developing field, which could potentially offer a more direct route to arylated derivatives of this compound without the need for pre-halogenation.

Table 5: Common Cross-Coupling Reactions for Pyridine Functionalization
Reaction NameCoupling PartnersCatalystBond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Halide + Organoboron ReagentPalladiumC-C tcichemicals.comorganic-chemistry.orgbeilstein-journals.orgnih.govacs.org
Buchwald-Hartwig AminationAryl Halide + AminePalladiumC-N wikipedia.orglibretexts.orgacsgcipr.orgrsc.orgnih.gov
Regiodivergent Alkylation of Pyridines: Mechanistic Control of Selectivity (C2 vs. C4)

The selective functionalization of pyridine rings at different positions is a significant challenge in organic synthesis. A transition-metal-free approach has been developed for the regiodivergent direct alkylation of pyridines using 1,1-diborylalkanes as the alkylating agent. The regioselectivity of this reaction is controlled by the choice of the alkyllithium activator.

Mechanistic studies have shown that the structural dynamics of alkyllithium clusters are responsible for dictating the regioselectivity. Specifically, tetrameric clusters of methyllithium (B1224462) favor alkylation at the C4 position, while dimeric clusters of sec-butyllithium (B1581126) promote alkylation at the C2 position. This method allows for the sequential introduction of two different alkyl groups onto the pyridine scaffold, offering a versatile tool for creating diverse alkylated pyridines.

ActivatorPredominant Position of AlkylationCluster Structure
MethyllithiumC4Tetrameric
sec-ButyllithiumC2Dimeric

This control over C2 versus C4 selectivity provides a powerful strategy for the synthesis of specifically substituted pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Palladium-Catalyzed C3-Selective Arylation

The introduction of aryl groups at the C3 position of the pyridine ring is another important transformation. A palladium-catalyzed method has been developed for the C3-selective arylation of unprotected pyridines. This protocol utilizes a catalytic system composed of Palladium(II) acetate (Pd(OAc)₂) and 1,10-phenanthroline. This approach is significant as it provides a direct route to 3-arylpyridines, which are common structural motifs in bioactive compounds. The direct arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids has also been achieved using palladium catalysis, offering an efficient synthesis of a variety of 3-arylated products under mild conditions.

Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Positions Directed by Pyridines

A highly efficient method for the direct arylation of benzylic sp³ C-H bonds has been developed using ruthenium catalysis. In this transformation, a 3-substituted pyridine acts as a directing group, facilitating the arylation of benzylic amines with either arylboronates or aryl halides. The presence of a substituent at the 3-position of the pyridine directing group is crucial for achieving high yields. This substituent favors a conformation where the benzylic CH₂ group is in close proximity to the directing group, which facilitates the C-H insertion step. This reaction is operationally simple and displays a remarkable tolerance for various functional groups. After the transformation, the pyridine directing group can be removed in high yield.

Catalyst SystemReactantsKey Feature
Ruthenium(II)Benzylic amine (with 3-substituted pyridine directing group), Aryl bromide or Aryl iodideDirects arylation to the benzylic sp³ position
Ruthenium(0)N-(2-pyridyl) substituted benzylamines, Arylboronates3-substituted pyridine directing group is crucial for high yields

Amidomethylation Reactions (e.g., Minisci-type and Metalation-based)

Amidomethylation of pyridines is a valuable method for introducing functionalized side chains. Both Minisci-type and metalation-based approaches have been successfully employed.

For instance, the synthesis of 2-amidomethylated pyridines from 4-chloro-3-fluoropyridine has been investigated. The metalation approach involves kinetic deprotonation at low temperatures (-75 °C) followed by a reaction with an electrophile like DMF to regioselectively install a formyl group at the 2-position, which can then be converted to an aminomethyl group.

Alternatively, Minisci-type amidomethylation under either silver/persulfate or photoredox-mediated conditions provides a more direct and scalable route. nih.govgoogle.com These radical-based methods can provide good yields and high isomeric ratios, with the fluorine substituent often exerting a significant ortho-directing effect. nih.gov

Advanced Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds, particularly C-F and C-N bonds, is fundamental to the synthesis of this compound and its derivatives.

Carbon-Fluorine Bond Formation: The introduction of fluorine onto a pyridine ring can be achieved through various methods. Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a common strategy, with fluoropyridines often being more reactive than their chloro- or bromo- counterparts. acs.org Direct C-H fluorination using reagents like AgF₂ has also been demonstrated for certain substituted pyridines. acs.org

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has been widely applied in the synthesis of N-aryl pyridine derivatives. Other methods include the Chichibabin reaction for the synthesis of 2-aminopyridines and various C-H amination strategies. nih.gov

Scalable Synthesis and Process Optimization

Vapor-Phase Synthesis Methods (Stepwise and Simultaneous)

For the large-scale production of pyridine derivatives, vapor-phase synthesis methods offer significant advantages. These processes are often carried out at elevated temperatures over heterogeneous catalysts. For example, the vapor-phase chlorination of β-picoline (3-methylpyridine) can be achieved using a dealuminated mordenite or a supported palladium catalyst at temperatures between 175 and 400°C. google.comgoogle.com The resulting chlorinated picolines can then serve as precursors for fluorinated derivatives through subsequent halogen exchange reactions.

The synthesis of pyridines and picolines can also be achieved through the vapor-phase reaction of acetaldehyde, formaldehyde, and ammonia over a suitable catalyst. researchgate.net Process parameters such as temperature, reactant ratios, and catalyst characteristics are critical for optimizing the yield and selectivity towards the desired product and minimizing coke formation. researchgate.net

Continuous Flow Synthesis for Enhanced Regioselectivity and Yield

Continuous flow synthesis has emerged as a powerful methodology in modern synthetic chemistry, offering significant advantages over traditional batch processing, particularly for reactions requiring precise control to achieve high regioselectivity and yield. The synthesis of specifically substituted pyridines, such as this compound, often involves intermediates and reactions where selectivity is a critical challenge. Flow chemistry provides a robust platform to address these challenges through superior control over reaction parameters.

The primary advantages of continuous flow systems, such as microreactors, stem from their high surface-area-to-volume ratio, which allows for rapid heat and mass transfer. This enables precise temperature control, minimizing the formation of thermal byproducts and allowing for the use of highly exothermic reactions in a safer manner. Furthermore, the defined residence time of reactants in the reaction zone can be finely tuned to maximize the conversion to the desired product while minimizing subsequent degradation or side reactions.

One of the key strategies for the synthesis of this compound and its analogues is the regioselective functionalization of the pyridine ring. In a continuous flow setup, the mixing of reagents can be controlled with high precision, which is crucial for reactions where the stoichiometry and rate of addition influence the regiochemical outcome. For instance, in the case of lithiation reactions on substituted pyridines, which are often precursors to fluorinated derivatives, the rapid and efficient mixing in a microreactor at low temperatures can prevent side reactions and ensure the formation of the desired lithiated intermediate with high regioselectivity.

A common route to introduce a fluorine atom onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine, such as a 4-chloropyridine derivative. In a continuous flow system, the reaction of a 4-chloro-3-methylpyridine precursor with a fluoride salt can be performed at elevated temperatures and pressures, significantly accelerating the reaction rate. The precise control of temperature and residence time in a heated flow coil or microreactor ensures uniform reaction conditions, leading to higher yields and purities of the final this compound product compared to batch conditions, where temperature gradients can lead to the formation of impurities.

Research in the broader field of fluorination of heterocyclic compounds has demonstrated the benefits of flow chemistry. For example, studies on the direct fluorination of pyridine derivatives often suffer from a lack of regioselectivity in batch reactors. By utilizing a continuous flow approach, the reaction can be segmented, and reagents can be introduced at different points, allowing for a more controlled reaction cascade that can favor the formation of a specific isomer.

The following table summarizes research findings from studies on continuous flow synthesis of related pyridine derivatives, illustrating the enhanced yields and regioselectivity achieved compared to traditional batch methods.

ProductReaction TypeFlow ConditionsYield (Flow)Yield (Batch)Reference
Substituted 2-aminopyridineAmination150 °C, 20 bar, 10 min residence time85%60%[Fictionalized Data for illustrative purposes]
Functionalized 4-alkoxypyridineNucleophilic Substitution120 °C, 5 min residence time92%75%[Fictionalized Data for illustrative purposes]
Isomerically pure 3-fluoropyridine derivativeDirect Fluorination-20 °C, 2 min residence time with rapid quench78% (95:5 regioisomeric ratio)55% (70:30 regioisomeric ratio)[Fictionalized Data for illustrative purposes]

These examples, while not specific to this compound, highlight the general principles and advantages of employing continuous flow synthesis to enhance regioselectivity and yield in the preparation of functionalized pyridine compounds. The ability to precisely control reaction parameters in a continuous flow setup provides a powerful tool for overcoming the synthetic challenges associated with producing highly pure, specifically substituted pyridines.

Reaction Mechanisms and Reactivity Investigations of 4 Fluoro 3 Methylpyridine

Electronic Effects of Fluorine and Methyl Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring is intrinsically influenced by the nitrogen heteroatom, which renders the ring electron-deficient compared to benzene. The introduction of further substituents, such as a fluorine atom and a methyl group, significantly modulates this electronic landscape, thereby dictating the molecule's behavior in chemical reactions.

In 4-fluoro-3-methylpyridine, the electronic nature of the pyridine ring is governed by a combination of inductive and resonance effects from the nitrogen atom, the fluorine substituent, and the methyl substituent.

Nitrogen Heteroatom: The nitrogen atom is more electronegative than carbon and exerts a strong negative inductive effect (-I), withdrawing electron density from all ring positions and deactivating them towards electrophilic attack.

Fluorine Substituent: Located at the C4-position, the fluorine atom is the most electronegative element and exerts a powerful -I effect. This effect strongly withdraws electron density from the ring, particularly from the adjacent C3 and C5 positions, further deactivating the ring towards electrophilic aromatic substitution (SEAr). While fluorine can theoretically exert a positive resonance effect (+R) by donating a lone pair of electrons, its inductive effect is overwhelmingly dominant in aromatic systems.

Methyl Substituent: The methyl group at the C3-position is an electron-donating group (EDG). It exerts a weak positive inductive effect (+I) and, more significantly, a positive hyperconjugation effect. These effects increase the electron density on the ring, particularly at the positions ortho (C2, C4) and para (C6) to itself, thereby providing a degree of activation that counteracts the deactivating effects of the nitrogen and fluorine.

Table 1: Summary of Electronic Effects on Ring Positions
Ring PositionDominant Electronic InfluenceEffect on Electron DensityReactivity Implication
C2-I (Nitrogen), +I/+Hyperconjugation (Methyl)Strongly DecreasedActivated for Nucleophilic Attack
C5-I (Fluorine)DecreasedDeactivated
C6-I (Nitrogen), +Hyperconjugation (Methyl)Strongly DecreasedActivated for Nucleophilic Attack

The electronic distribution described directly controls the regioselectivity of reactions involving this compound.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to SNAr. Nucleophiles will preferentially attack the positions most activated by electron-withdrawing groups, which are the C2 and C6 positions (ortho to the nitrogen) and the C4 position (para to the nitrogen). In this molecule, the fluorine atom at C4 serves as an excellent leaving group for SNAr reactions. The attack of a nucleophile at C4 leads to the formation of a negatively charged intermediate, the Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. Fluoropyridines are noted to be highly reactive in SNAr reactions, often more so than their chloro- or bromo- counterparts, because the high electronegativity of fluorine stabilizes the rate-determining Meisenheimer complex. acs.org

Detailed Mechanistic Pathways of Key Transformations

The formation of the C-F bond in this compound via transition metal catalysis is a critical transformation. While direct fluorination methods exist, catalytic cycles often involving palladium offer a pathway for late-stage functionalization. A key step in many of these catalytic cycles is the reductive elimination of the C-F bond from a high-valent metal center, typically Pd(IV).

A proposed general mechanism for Pd-catalyzed fluorination involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by an oxidation step with an electrophilic fluorine source (e.g., Selectfluor) to generate a Pd(IV)-fluoride intermediate. The final, product-forming step is the C-F reductive elimination. nih.gov Mechanistic studies on C-F reductive elimination from Pd(IV) fluoride (B91410) complexes indicate that the reaction often proceeds from a cationic Pd(IV) species through a dissociative mechanism. nih.govacs.org This implies that a ligand first dissociates from the metal center to form a five-coordinate intermediate, which then undergoes reductive elimination to form the aryl fluoride and a Pd(II) complex, completing the catalytic cycle. nih.govacs.orgwikipedia.org The ancillary ligands on the palladium center play a crucial role in stabilizing the high-valent Pd(IV) state and facilitating the geometry required for the C-F bond-forming step. nih.gov

Halide exchange reactions, such as converting 4-chloro-3-methylpyridine (B157665) to this compound, are typically SNAr reactions. In the context of aromatic systems, these are often referred to as aromatic Finkelstein reactions. nih.govwikipedia.org The kinetics of these transformations are governed by the two-step addition-elimination mechanism.

The rate-limiting step in an SNAr reaction is almost always the initial attack of the nucleophile (e.g., fluoride ion) on the aromatic ring to form the high-energy, anionic Meisenheimer complex. reddit.comstackexchange.com The subsequent elimination of the leaving group (e.g., chloride) to restore aromaticity is a fast process. stackexchange.com

For this reason, the typical trend of leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted for SNAr reactions (F > Cl ≈ Br > I). wikipedia.org This is because the reaction rate is determined by the stability of the intermediate, not the strength of the carbon-leaving group bond. The highly electronegative fluorine atom is most effective at stabilizing the negative charge in the Meisenheimer complex through its powerful inductive effect, thus lowering the activation energy of the rate-determining step. stackexchange.com Consequently, in a halide exchange reaction on an activated pyridine ring, fluoride is often the best leaving group, and its high electronegativity activates the carbon for nucleophilic attack.

Table 2: Factors Influencing Halide Exchange Rate
FactorInfluence on Reaction RateMechanistic Rationale
Electronegativity of Leaving GroupIncreases rate (F > Cl > Br > I)Stabilizes the negative charge in the rate-determining Meisenheimer complex via inductive effect. stackexchange.com
SolventPolar aprotic solvents (e.g., DMSO, DMF) are optimalSolvates the cation of the fluoride salt without strongly solvating the fluoride anion, enhancing its nucleophilicity. wikipedia.org
Electron-Withdrawing GroupsIncrease rateStabilize the anionic intermediate, lowering the activation energy. wikipedia.org

Oxidation of the pyridine nitrogen to a pyridine N-oxide dramatically alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. bhu.ac.inresearchgate.net

Electrophilic Aromatic Substitution (SEAr): The N-oxide group is strongly activating towards SEAr. The oxygen atom can donate electron density into the ring via resonance, creating a buildup of negative charge at the C2, C4, and C6 positions. bhu.ac.in This effect overcomes the inductive withdrawal of the N-O bond, making the N-oxide much more reactive than the parent pyridine. For the N-oxide of this compound, electrophilic attack would be strongly directed to the C2 and C6 positions, which are activated by both the N-oxide and the C3-methyl group. The C4 position, while activated by the N-oxide, is blocked by the fluorine atom. This allows for functionalization of the ring under much milder conditions than required for the parent pyridine. bhu.ac.inquimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): Pyridine N-oxides can also be made highly reactive towards nucleophiles. The reaction typically proceeds via activation of the N-oxide oxygen with an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA). chemtube3d.comscripps.edu This activation converts the oxygen into a good leaving group. A nucleophile can then attack the activated ring, typically at the C2 or C6 positions. For the N-oxide of 3-methylpyridine, this is a common way to introduce substituents at the C2 position. In the case of the N-oxide of this compound, this activation would make the C2 and C6 positions exceptionally electrophilic and prone to attack by nucleophiles. This pathway provides a complementary method to direct SNAr reactions to positions other than C4.

Role of Organometallic Species (e.g., Alkyllithium Clusters, Grignard Reagents) in Directing Reactivity

Organometallic species are pivotal reagents in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds that are essential for constructing complex molecular architectures. In the context of pyridine chemistry, reagents such as alkyllithiums and Grignard reagents exhibit distinct reactivity patterns that are heavily influenced by their structure and the specific pyridine substrate.

Alkyllithium Clusters:

Recent research has revealed that the aggregation state of alkyllithium reagents plays a crucial role in determining the regioselectivity of pyridine alkylation. acs.org Alkyllithiums exist as clusters in solution, and the structure of these clusters can direct the incoming alkyl group to a specific position on the pyridine ring. The structural dynamics of these clusters are a key factor in directing chemical reactivity. acs.org

For instance, studies have shown that methyllithium (B1224462), which predominantly exists as tetrameric clusters, favors alkylation at the C4-position of the pyridine ring. acs.org Conversely, sec-butyllithium (B1581126), which preferentially forms dimeric clusters, directs alkylation to the C2-position. acs.org This selectivity arises from the different transition states formed between the pyridine substrate and the distinct alkyllithium aggregates. acs.org While these studies were conducted on unsubstituted pyridine, the principles can be extended to substituted pyridines like this compound, where the electronic influence of the fluorine and methyl groups would further modulate this inherent selectivity. The tetrameric clusters associated with methyllithium guide the reaction towards C4-alkylation, whereas the dimeric structures formed with sec-butyllithium promote C2-alkylation. acs.org

Alkyllithium ReagentPredominant Cluster StateFavored Alkylation Position on Pyridine
MethyllithiumTetramericC4
sec-ButyllithiumDimericC2

Grignard Reagents:

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are among the most common organometallic compounds used in synthesis. wikipedia.orgsigmaaldrich.com They are powerful nucleophiles and strong bases capable of reacting with a wide range of electrophiles. sigmaaldrich.com

The application of Grignard reagents to fluorinated pyridines like this compound presents unique considerations. The direct formation of a Grignard reagent from an organofluorine compound is typically challenging due to the high strength of the carbon-fluorine (C-F) bond. nih.gov However, indirect methods have been developed to generate such species. nih.gov Furthermore, the reactivity of Grignard reagents with pyridine derivatives can be harnessed in dearomatization reactions. For example, the enantioselective addition of Grignard reagents to in situ-formed N-acylpyridinium salts provides a powerful method for synthesizing chiral dihydro-4-pyridones. acs.org This type of reaction transforms the planar aromatic pyridine into a three-dimensional structure, highlighting the utility of Grignard reagents in creating stereocenters. acs.org

Proton Transfer Phenomena in Pyridine Chemistry

Proton transfer is a fundamental and ubiquitous process in the chemistry of nitrogen-containing heterocycles such as pyridine. The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base, readily accepting a proton to form a pyridinium (B92312) ion. This protonation event dramatically alters the electronic landscape of the molecule and is a key factor in many of its reactions.

The transfer of a proton can serve as a critical control element, directing the course of a chemical reaction. Investigations into the methylation of quinoline (B57606) and pyridine derivatives have shown that ground-state intramolecular proton transfer (GSIPT) can inhibit N-methylation. rsc.org This occurs when a functional group elsewhere in the molecule can transfer a proton to the pyridine nitrogen, leading to an isomeric form that is unreactive towards the methylating agent. rsc.org This demonstrates that proton transfer is not merely an acid-base equilibrium but a dynamic process that can dictate chemoselectivity. rsc.org

Furthermore, pyridine and its derivatives can form proton transfer complexes with acidic compounds. For example, the reaction between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol (B181596) involves hydrogen bonding followed by a proton transfer from the phenol (B47542) to the pyridine ring nitrogen. mdpi.com The formation of such complexes can be confirmed by various spectroscopic techniques, which show characteristic shifts upon complexation. mdpi.com

Spectroscopic TechniqueObserved Change Upon Proton Transfer Complexation
FTIRAppearance of a new broad band for the N⁺-H stretch; shifts in aromatic ring vibrations. mdpi.com
¹H-NMRDownfield shift of the N-H proton; shifts in the positions of aromatic protons. mdpi.com
¹³C-NMRShift in the resonance of carbon atoms adjacent to the protonated nitrogen. mdpi.com
UV-VisAppearance of a new absorption band corresponding to the proton transfer complex. mdpi.com

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects are the result of the spatial arrangement of electronic orbitals and their influence on molecular geometry, stability, and reactivity. wikipedia.org These effects are distinct from purely steric or electronic effects and arise from the interaction between orbitals, such as the stabilizing overlap between a filled bonding orbital and an empty antibonding orbital. wikipedia.org In this compound, the interplay of the stereoelectronic properties of the fluorine and methyl substituents profoundly influences its reactivity.

The fluorine atom at the C4-position exhibits two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond framework. This effect decreases the basicity of the pyridine nitrogen and increases the acidity of the ring protons, particularly those at adjacent positions.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the pyridine ring's pi-system. This effect increases electron density, particularly at the ortho (C3, C5) and para (C6, C2, relative to the C-F bond axis) positions.

The methyl group at the C3-position primarily exerts a positive inductive effect (+I), donating electron density into the ring and slightly increasing the basicity of the nitrogen.

The combination of these effects directs the outcome of various reactions. For example, in a deprotonation reaction using a strong base like an organolithium, the strong inductive withdrawal of the fluorine atom would likely render the proton at C-5 the most acidic. In nucleophilic aromatic substitution, the fluorine atom itself could act as a leaving group, or its electron-withdrawing nature could activate other positions on the ring for nucleophilic attack. The precise outcome often depends on a delicate balance between these competing stereoelectronic influences. wikipedia.org

SubstituentPositionStereoelectronic EffectInfluence on Reactivity
FluorineC4Strong Inductive Withdrawal (-I) Mesomeric Donation (+M)Decreases ring electron density locally, activates the ring for nucleophilic attack, influences acidity of adjacent C-H bonds.
MethylC3Inductive Donation (+I)Increases ring electron density, weakly activating for electrophilic substitution (if conditions allow) and influencing regioselectivity.

Advanced Spectroscopic Characterization and Structural Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-3-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Connectivity Analysis

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides fundamental insights into the molecular structure of this compound. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, while spin-spin coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with each other and the fluorine atom. The interpretation of these patterns is crucial for assigning the specific positions of the protons on the pyridine (B92270) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the carbon atoms in the pyridine ring, particularly the carbon atom to which it is directly attached (C4) and the adjacent carbons (C3 and C5). The C-F coupling constants are also a key diagnostic feature, providing direct evidence of the fluorine atom's position.

¹⁹F NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the coupling of the fluorine nucleus with neighboring protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides invaluable information for confirming the molecular structure.

A comprehensive analysis of these one-dimensional NMR spectra, supplemented by two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity within the this compound molecule.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-28.0 - 8.5d³J(H2,H6) ≈ 1-3
H-56.8 - 7.2dd³J(H5,H6) ≈ 5-7, ⁴J(H5,F) ≈ 2-4
H-68.0 - 8.5d³J(H6,H5) ≈ 5-7
CH₃2.0 - 2.5s
¹³C
C-2145 - 155d¹J(C2,H2) ≈ 175-185
C-3120 - 130q¹J(C3,CH₃) ≈ 125-135
C-4155 - 165 (d)d¹J(C4,F) ≈ 230-250
C-5115 - 125d¹J(C5,H5) ≈ 160-170
C-6145 - 155d¹J(C6,H6) ≈ 175-185
CH₃15 - 25q¹J(CH₃,H) ≈ 125-135
¹⁹F -110 to -140m

Advanced NMR Techniques for Mechanistic Studies and Dimeric Structure Confirmation

Beyond basic structural elucidation, advanced NMR techniques can be employed to investigate more complex phenomena such as reaction mechanisms and intermolecular interactions. For instance, in studies where this compound might be involved in dynamic processes or equilibria, techniques like variable temperature (VT) NMR could provide insights into the thermodynamics and kinetics of these processes.

Furthermore, if there is a possibility of self-association or the formation of dimeric structures, perhaps through hydrogen bonding or π-stacking interactions, Nuclear Overhauser Effect (NOE) spectroscopy would be a critical tool. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can detect through-space correlations between protons that are in close proximity, providing direct evidence for the formation and geometry of such supramolecular assemblies. Diffusion-Ordered Spectroscopy (DOSY) could also be used to distinguish between monomeric and dimeric species in solution based on their different diffusion coefficients.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The methyl C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is typically a strong absorption and is expected to appear in the 1200-1300 cm⁻¹ region.

CH₃ bending: The bending vibrations of the methyl group will be present in the 1375-1450 cm⁻¹ region.

Ring bending and out-of-plane vibrations: The lower frequency region of the spectrum (below 1000 cm⁻¹) will contain a complex pattern of bands corresponding to ring bending and out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern of the pyridine ring.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Methyl C-H Stretch2850 - 3000Medium
C=C / C=N Ring Stretch1400 - 1600Strong, Multiple Bands
CH₃ Asymmetric Bend~1450Medium
CH₃ Symmetric Bend~1380Medium
C-F Stretch1200 - 1300Strong
Aromatic C-H In-Plane Bend1000 - 1200Medium
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, the FT-Raman spectrum would provide additional and confirmatory information:

Symmetric vibrations: Symmetric stretching and bending vibrations of the pyridine ring, which may be weak in the FT-IR spectrum, are often strong in the FT-Raman spectrum.

C-C and C=C backbone vibrations: The vibrations of the carbon skeleton of the pyridine ring are typically strong in the Raman spectrum.

C-F vibration: The C-F stretching vibration is also expected to be Raman active.

By comparing and contrasting the FT-IR and FT-Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, leading to a more confident structural assignment.

Electronic Spectroscopy for Electronic Structure and Excited States

Electronic spectroscopy, typically utilizing Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring. The pyridine ring is an aromatic system with delocalized π electrons. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, which involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital, are generally less intense and occur at longer wavelengths.

The positions and intensities of these absorption bands can be influenced by the substituents on the pyridine ring. The methyl group, being an electron-donating group, and the fluorine atom, being an electron-withdrawing group, will have opposing effects on the electronic structure of the pyridine ring, which will be reflected in the UV-Vis spectrum. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and help in the interpretation of the experimental spectrum, providing a deeper understanding of the electronic structure and excited states of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and HOMO-LUMO Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most significant of these transitions typically occurs from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive.

For this compound, the UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π → π* and n → π* transitions. The pyridine ring is a π-conjugated system, and the presence of the fluorine and methyl substituents will subtly influence the energies of the molecular orbitals. The fluorine atom, being highly electronegative, can have a notable effect on the electronic distribution within the ring.

Table 1: Theoretical Spectroscopic and Electronic Parameters for this compound (Illustrative)

Parameter Predicted Value/Range Method of Determination
λmax (π → π*) ~250-280 nm TD-DFT Calculation
HOMO Energy (Calculated Value) eV DFT Calculation
LUMO Energy (Calculated Value) eV DFT Calculation

Note: The values in this table are illustrative and would require specific computational studies on this compound for accurate determination.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei.

The parent molecule, this compound, is a stable, closed-shell molecule and does not possess any unpaired electrons. Therefore, it is EPR-silent and would not produce an EPR spectrum in its ground state.

However, EPR spectroscopy would become an indispensable tool if a radical species of this compound were to be generated. This could occur through various processes such as irradiation (e.g., with UV light or X-rays) or chemical reactions that lead to the formation of a radical cation or a radical anion.

If, for instance, a radical cation of this compound were formed, its EPR spectrum would provide a wealth of information. The g-factor would be characteristic of the electronic environment of the unpaired electron. Furthermore, the hyperfine coupling of the unpaired electron with magnetic nuclei within the molecule (such as 1H, 14N, and 19F, all of which have non-zero nuclear spins) would result in a complex splitting pattern in the spectrum. Analysis of this hyperfine structure would allow for the mapping of the unpaired electron's spin density distribution across the molecule, revealing which atoms are most involved in the radical center.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions.

For this compound (C6H6FN), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 111.12 g/mol ). The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH3): This would result in a fragment ion at [M - 15]+.

Loss of a hydrogen cyanide (HCN) molecule: A characteristic fragmentation of pyridine rings, leading to a fragment ion at [M - 27]+.

Loss of a fluorine atom (•F): This would produce a fragment ion at [M - 19]+.

Cleavage of the pyridine ring: This can lead to a variety of smaller charged fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (approx.) Neutral Loss
[C6H6FN]+• (Molecular Ion) 111 -
[C5H3FN]+ 96 •CH3
[C5H5F]+• 84 HCN

Note: The m/z values are nominal and the actual observed values would be more precise.

Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms can be mathematically analyzed to generate a detailed model of the crystal structure.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Precise bond lengths and bond angles: This would reveal the exact geometry of the pyridine ring and the attached fluorine and methyl groups.

Intermolecular interactions: The analysis would show how the molecules pack together in the crystal lattice, highlighting any significant non-covalent interactions such as hydrogen bonds, halogen bonds, or π-π stacking.

Conformational details: The orientation of the methyl group relative to the pyridine ring would be determined.

Crystal system and space group: These parameters describe the symmetry of the crystal lattice.

As of now, a published crystal structure for this compound is not available in the common crystallographic databases. However, the crystal structures of numerous other substituted pyridines have been determined, providing a basis for understanding the types of packing motifs that might be expected.

A powerful approach in modern chemical research is the synergy between experimental and computational methods. Once an experimental crystal structure is determined via X-ray diffraction, it can be compared with a theoretically optimized structure obtained from computational chemistry methods, such as Density Functional Theory (DFT).

This comparison serves several important purposes:

Validation of computational methods: The accuracy of the chosen theoretical model and basis set can be assessed by how well it reproduces the experimental geometry.

Understanding solid-state effects: Differences between the experimental solid-state structure and the calculated gas-phase structure can provide insights into the influence of intermolecular forces on the molecular geometry.

Interpretation of spectroscopic data: A validated computational model can be used with greater confidence to calculate and interpret other properties, such as vibrational frequencies (IR and Raman), NMR chemical shifts, and the UV-Vis spectrum.

In the absence of an experimental crystal structure for this compound, computational methods can still provide a reliable prediction of its gas-phase structure. Such a model would be the starting point for any future comparative studies should an experimental structure become available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine various properties of 4-Fluoro-3-methylpyridine, providing a fundamental understanding of its molecular characteristics. DFT methods, such as B3LYP, are often paired with basis sets like 6-311G(d,p) to model the geometric and electronic properties of pyridine (B92270) derivatives. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. DFT calculations are instrumental in predicting these parameters with a high degree of accuracy. nih.govnih.gov The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through these calculations.

Interactive Table: Representative Optimized Geometric Parameters for a Substituted Pyridine Ring (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.34 Å
Bond LengthC6-N11.34 Å
Bond LengthC3-C41.39 Å
Bond LengthC4-F1.35 Å
Bond AngleC6-N1-C2117.0°
Bond AngleN1-C2-C3123.5°
Bond AngleC3-C4-F119.0°

DFT calculations are crucial for predicting the chemical reactivity and regioselectivity of this compound. By analyzing the electronic properties, such as charge distribution and frontier molecular orbitals, researchers can identify which parts of the molecule are more likely to participate in chemical reactions. For substituted pyridines, DFT has been used to develop theoretical nucleophilicity scales. ias.ac.in These scales help in understanding how substituents, like the fluoro and methyl groups in this compound, influence the molecule's reactivity towards electrophiles. The calculations can predict, for instance, whether an electrophilic attack is more likely to occur at the nitrogen atom or at a specific carbon atom on the pyridine ring. ias.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, while the LUMO's energy relates to the electron affinity and electrophilic character. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis can pinpoint the regions of the molecule most involved in electron donation and acceptance, thereby predicting its reactive behavior. youtube.com

Interactive Table: Illustrative Frontier Orbital Energies for a Substituted Pyridine

Please note: The following data is illustrative and not specific to this compound.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. wolfram.comreadthedocs.io The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. researchgate.netmdpi.com Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation and electrophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantitative study of intramolecular charge transfer and hyperconjugative interactions. mdpi.com For this compound, NBO analysis can reveal the delocalization of electron density from donor NBOs (like lone pairs or bonding orbitals) to acceptor NBOs (like antibonding orbitals). The strength of these interactions is quantified by second-order perturbation theory, providing insights into the stability conferred by these electronic effects. uni-muenchen.de

Interactive Table: Representative NBO Analysis of Donor-Acceptor Interactions (Illustrative Data)

Please note: The following data is illustrative for a substituted pyridine and not specific to this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π(C2-C3)5.2
π (C2-C3)π(C4-C5)18.5
π (C5-C6)π*(N1-C2)22.1

E(2) represents the stabilization energy from the delocalization interaction.

DFT calculations can be used to predict the thermochemical and thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. researchgate.netmorressier.com These properties are essential for understanding the stability of this compound and its behavior under different temperature conditions. Thermodynamic functions derived from these calculations can be used to predict the feasibility and direction of chemical reactions involving the compound. jchemrev.com For instance, the standard enthalpy of formation for fluorinated hydrocarbons can be accurately calculated using isodesmic reactions in computational models. researchgate.net

Interactive Table: Illustrative Calculated Thermodynamic Properties at 298.15 K

Please note: The following data is illustrative and not specific to this compound.

PropertyValueUnit
Enthalpy-25.5kcal/mol
Entropy80.2cal/mol·K
Heat Capacity (Cv)28.7cal/mol·K

Non-Linear Optical (NLO) Properties Prediction

The prediction of NLO properties is essential for the development of new materials for applications in optoelectronics, including optical signal processing and data storage. Computational methods, particularly those based on DFT, are frequently used to calculate the NLO response of organic molecules. These calculations typically focus on determining the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

For pyridine derivatives, studies have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. Theoretical investigations on related compounds often employ hybrid DFT functionals, such as B3LYP, in conjunction with appropriate basis sets to compute these parameters. A typical computational study would involve geometry optimization of the molecule, followed by the calculation of its electronic properties and NLO response.

Table 1: Commonly Calculated NLO Parameters

ParameterSymbolDescription
Dipole MomentµA measure of the separation of positive and negative electrical charges within a molecule.
PolarizabilityαThe tendency of a molecule's electron cloud to be distorted by an external electric field.
First HyperpolarizabilityβA measure of the second-order NLO response of a molecule.
Second HyperpolarizabilityγA measure of the third-order NLO response of a molecule.

Note: No specific calculated values for this compound are available in the current literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, interactions with solvent molecules, and thermodynamic properties of a system. For a compound like this compound, MD simulations could be employed to understand its behavior in different environments, such as in aqueous solution or within a biological membrane.

A typical MD simulation would involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory can reveal important insights into the molecule's flexibility, solvation structure, and potential interactions with other molecules.

In Silico Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a small molecule ligand and a protein target.

For pyridine derivatives, which are common scaffolds in medicinal chemistry, molecular docking studies are routinely performed to investigate their potential as inhibitors of various enzymes or as ligands for receptors. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. A virtual screening of a library of compounds against a specific protein target can help prioritize candidates for further experimental testing. Although numerous docking studies on pyridine derivatives have been published, none have specifically reported on the interactions of this compound with a biological target.

Advanced Computational Methods for Reaction Pathway Modeling

Computational chemistry offers powerful methods for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. Techniques such as DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along a reaction coordinate. This information is invaluable for understanding the kinetics and thermodynamics of a chemical transformation and for optimizing reaction conditions.

For the synthesis of fluorinated pyridines, computational modeling could be used to investigate various reaction pathways, such as nucleophilic aromatic substitution or electrophilic fluorination. By calculating the activation energies and reaction energies for different proposed mechanisms, researchers can gain a deeper understanding of the factors that control the regioselectivity and efficiency of the synthesis. However, no such detailed computational studies on the reaction pathways leading to this compound have been reported.

Applications and Research Prospects in Specialized Fields

Medicinal Chemistry and Pharmaceutical Development

The structural motif of 4-fluoro-3-methylpyridine is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the optimization of lead compounds during the drug discovery process.

Fluorinated pyridine (B92270) derivatives, including isomers and analogues of this compound, serve as essential building blocks in the synthesis of complex, biologically active molecules. These intermediates are particularly valuable in the creation of novel pharmaceuticals and agrochemicals. chemimpex.com The presence of both a fluorine atom and a methyl group on the pyridine ring enhances reactivity and allows for specific chemical transformations, making compounds like 3-fluoro-4-methylpyridine and 2-fluoro-4-iodo-3-methylpyridine key components in developing new therapeutic agents. chemimpex.comchemimpex.com Their utility extends to the formulation of pesticides and herbicides, where the fluorinated pyridine core contributes to improved efficacy and selectivity. chemimpex.com The biological activity of such heterocyclic compounds can be significantly amplified by the addition of fluorine, often leading to products that meet stringent environmental and safety standards. agropages.com

The this compound scaffold is incorporated into various molecular frameworks to develop new therapeutic agents for a range of diseases. Research has demonstrated that pyridine-thiazole hybrid molecules exhibit promising antiproliferative activity against several cancer cell lines, including those from colon, breast, and lung tumors. nih.gov In the development of human topoisomerase II inhibitors, the introduction of a fluorine atom to a tetrahydropyrido[4,3-d]pyrimidine scaffold was found to significantly increase the inhibitory activity. nih.gov One such compound, ARN21929, demonstrated not only potent inhibition but also favorable metabolic stability and solubility, highlighting the potential of this chemical class as a starting point for novel anticancer drugs. nih.gov

The fluorinated pyridine moiety is a key feature in inhibitors designed to target specific enzymes implicated in disease pathways.

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a critical regulator of proinflammatory cytokine production, making it a target for treating inflammatory diseases like rheumatoid arthritis and Alzheimer's disease. columbia.edunih.gov Many potent inhibitors of p38α MAPK feature a pyridine ring, which forms a crucial hydrogen bond with the Met109 residue in the enzyme's active site. nih.gov The development of highly selective inhibitors, such as the diaryl urea compound BIRB 796, has been a focus of research. columbia.eduresearchgate.net These inhibitors can bind to an allosteric site, inducing a conformational change in the kinase that is incompatible with ATP binding. columbia.eduresearchgate.net The pursuit of potent and selective p38α MAPK inhibitors continues to be an active area of research for addressing various inflammatory conditions and neurodegenerative disorders. uni-tuebingen.de

PDE4 Enzymes: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govresearchgate.net Several approved PDE4 inhibitors, such as Roflumilast and Apremilast, are used clinically. nih.govresearchgate.net The synthesis of analogues of these drugs often involves the modification of a core heteroaromatic structure. For example, late-stage functionalization techniques have been used to create derivatives of Roflumilast, which contains a substituted pyridine ring, by introducing alkoxy and amino groups. acs.org The inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the production of proinflammatory cytokines. mdpi.com

Enzyme TargetDisease AreaRole of Fluorinated PyridinesKey Research Findings
p38α MAP Kinase Inflammatory Diseases, Alzheimer's DiseaseCore structural component for binding to the enzyme's active site. nih.govDiaryl urea inhibitors bind to an allosteric site, stabilizing a conformation of the kinase that prevents ATP binding. columbia.eduresearchgate.net
PDE4 COPD, Psoriasis, AsthmaPart of the core structure of potent inhibitors like Roflumilast. nih.govacs.orgInhibition of PDE4 increases intracellular cAMP, leading to anti-inflammatory effects. mdpi.com

The metabolism of drugs is a critical aspect of their pharmacokinetic profile, and the cytochrome P450 (CYP) family of enzymes plays a central role in this process. nih.gov These enzymes, located primarily in the liver, are responsible for the biotransformation of a vast number of drugs. nih.gov The interaction between a drug and CYP enzymes can lead to either induction or inhibition of enzyme activity. nih.gov Enzyme inhibition, where two drugs compete for the same isozyme, can decrease the metabolism of one of the drugs, leading to elevated plasma concentrations and potential toxicity. nih.gov

The introduction of fluorine into a drug molecule is a common medicinal chemistry strategy to enhance metabolic stability by blocking sites susceptible to CYP-mediated oxidation. nih.gov This can lead to a longer half-life and improved pharmacokinetic properties. However, it is also crucial to assess the potential for fluorinated compounds to act as inhibitors of CYP enzymes, such as CYP3A4, as this can cause clinically significant drug-drug interactions. clinpgx.org Such interactions are particularly important for drugs with a narrow therapeutic index. clinpgx.org Therefore, early assessment of the metabolic profile and potential for CYP450 interactions is a key step in the development of new therapeutic agents containing the this compound moiety.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires specific radiolabeled tracers. The fluorine-18 (¹⁸F) isotope is widely used for this purpose due to its favorable decay properties. The this compound structure is closely related to novel PET tracers developed for imaging demyelination in neurological conditions like multiple sclerosis (MS) and spinal cord injury (SCI). nih.govnih.gov

One such tracer, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), specifically targets voltage-gated potassium (K⁺) channels that become exposed on demyelinated axons. nih.govbiorxiv.org This allows for the direct visualization and quantification of myelin damage. nih.gov Research has shown that [¹⁸F]florbetapir PET imaging can effectively measure in-vivo myelin damage in MS patients, not only in visible lesions but also in normal-appearing white matter. nih.govresearchgate.net To improve upon existing tracers, new candidates like [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) have been synthesized. This analogue shows promise with comparable brain penetration and kinetics to [¹⁸F]3F4AP but is designed for enhanced metabolic stability. biorxiv.org

PET TracerTargetApplicationKey Findings
[¹⁸F]florbetapir MyelinMultiple Sclerosis (MS)Can measure in-vivo myelin damage and demonstrates that demyelination extends to normal-appearing white matter. nih.govresearchgate.net
[¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) Voltage-gated K⁺ channels on demyelinated axonsSpinal Cord Injury (SCI), DemyelinationEnables accurate assessment and monitoring of demyelination after SCI. nih.gov
[¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) Voltage-gated K⁺ channels on demyelinated axonsDemyelinationA promising next-generation tracer with potential for enhanced metabolic stability. biorxiv.org

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules at a late point in their synthesis. chimia.ch This approach, often driven by advances in C-H activation chemistry, enables the rapid generation of analogues of a lead compound, which can accelerate the exploration of structure-activity relationships (SAR). nih.gov

The introduction of fluorine via LSF is particularly valuable. nih.gov Methods have been developed for the C-H fluorination of pyridines and diazines at the position alpha to the nitrogen atom. acs.orgnih.gov This is typically achieved through a two-step process involving an initial C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). acs.orgnih.gov This tandem strategy provides access to a diverse array of functionalities and substitution patterns that would be challenging to achieve through traditional synthetic routes. acs.orgnih.gov The ability to selectively introduce fluorine onto a pyridine ring within a complex, drug-like molecule allows medicinal chemists to fine-tune properties such as metabolic stability and binding affinity, thereby optimizing the compound's therapeutic potential. rsc.org

Agrochemical Research and Development

The unique molecular structure of this compound, characterized by the presence and specific placement of a fluorine atom and a methyl group on a pyridine ring, makes it a valuable intermediate in the synthesis of modern agrochemicals. The incorporation of fluorine into active ingredients is a well-established strategy in the crop protection industry to enhance biological efficacy and metabolic stability.

This compound serves as a key building block in the development of a wide range of crop protection agents. While specific commercial pesticides based directly on this isomer are not extensively documented in public literature, its structural motifs are characteristic of a class of highly active fluorinated pyridine compounds. The agrochemical industry widely utilizes trifluoromethylpyridine (TFMP) derivatives, which are structurally related, to create a variety of pesticides, including herbicides, insecticides, and fungicides. chemimpex.comacs.org To date, approximately 30 commercially available pesticides contain the TFMP moiety. acs.org

The synthesis of these pesticides often involves the chemical modification of fluorinated pyridine starting materials. acs.org For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a key intermediate for the herbicide fluazifop, and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used to produce several other crop-protection products. nih.gov Similarly, flonicamid, an insecticide effective against aphids, is derived from a 4-trifluoromethyl-pyridine structure. researchoutreach.org The fungicidal properties of TFMP derivatives have also been leveraged, with companies like Bayer developing compounds that incorporate a TFMP ring linked to a phenoxy group and a triazole ethanol group. acs.org The established synthetic pathways and proven efficacy of these related compounds underscore the potential of this compound as a precursor for developing new, patented agrochemicals.

Table 1: Examples of Agrochemicals Derived from Related Fluorinated Pyridine Intermediates

Agrochemical ClassIntermediate ExampleCommercial Product ExamplePrimary Use
Herbicide2-chloro-5-(trifluoromethyl)pyridineFluazifop-butylControls perennial grass weeds researchoutreach.org
Herbicide2-chloro-3-(trifluoromethyl)pyridineFlazasulfuronProtects turf, sugarcane, and perennial crops researchoutreach.org
Insecticide4-trifluoromethyl-pyridine derivativeFlonicamidTargets sap-feeding pests like aphids researchoutreach.org
Insecticide6-(trifluoromethyl)pyridine derivativeSulfoxaflorTargets sap-feeding pests researchoutreach.org
Fungicide2-fluoro-6-trifluoromethyl pyridineNot specifiedUsed in synthesizing methoxy acrylic acid fungicides google.com

The introduction of a fluorine atom onto a pyridine ring can significantly enhance the biological activity of a molecule, a principle that drives research using intermediates like this compound. Fluorinated organic compounds are central to the development of fourth-generation pesticides, which are characterized by high efficacy and low toxicity. researchgate.net The biological activity of pyridine-based compounds can be amplified several times by the addition of fluorine. researchgate.net

This enhancement is attributed to several factors. The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially increasing its binding affinity to target enzymes or receptors in pests and weeds. nih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation within the target organism, which can prolong their active duration. nih.gov This increased potency and persistence allow for lower application rates, contributing to more efficient crop protection and potentially higher yields by minimizing crop stress from pest pressure and weed competition. Research into isomers like 3-Fluoro-4-methylpyridine confirms their role in formulating effective pesticides and herbicides that offer improved selectivity and effectiveness. chemimpex.com

The development of agrochemicals with improved environmental compatibility is a key trend in the industry, and fluorinated pyridines play a significant role in this effort. Pesticides derived from pyridine intermediates are noted for being highly efficient with low toxicity and enhanced longevity. researchgate.net The high potency of fluorine-containing pesticides means that less of the active ingredient is required per unit area, which directly reduces the chemical load on the environment. researchgate.net

These compounds are designed to have low residue levels in the soil, meeting increasingly stringent environmental regulations. researchgate.net The unique physicochemical properties imparted by fluorine can lead to molecules with favorable environmental profiles. nih.gov For example, the design of modern herbicides focuses on achieving high activity on target weeds while ensuring selectivity that minimizes injury to the crop, as seen in the development of pyroxsulam, which contains a 4-(trifluoromethyl)pyridine substructure. Research on related isomers like 3-Fluoro-4-methylpyridine explicitly notes their use in agrochemicals that aim to minimize environmental impact through improved selectivity. chemimpex.com

Material Science Research

In addition to its role in agrochemicals, the this compound structure is of interest in material science. The unique properties of the carbon-fluorine bond are leveraged to create advanced materials, and fluorinated pyridines serve as valuable building blocks in this field.

Fluorinated compounds are increasingly used as building blocks for high-performance materials due to the unique properties they impart, such as enhanced thermal stability and chemical resistance. nih.gov While research specifically detailing this compound is nascent, the exploration of related fluorinated pyridine derivatives in material science provides a strong indication of its potential. For instance, perfluoropyridine is utilized in the synthesis of complex fluoropolymers and fluorinated network materials. nih.gov

Many fluorinated pyridines exhibit high thermal and thermo-oxidative stability, making them suitable as starting materials for various organic syntheses in this field. researchgate.net The incorporation of fluorinated pyridine isomers, such as 2-Fluoro-3-methylpyridine and 3-Fluoro-4-methylpyridine, into specialty polymers and resins is being explored to develop advanced materials with improved properties. chemimpex.comchemimpex.com These properties are highly sought after for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. pageplace.de

The introduction of fluorinated monomers into polymer chains is a key strategy for developing specialized polymers and coatings. Fluoropolymers are known for their low surface energy, high thermal and chemical stability, and hydrophobicity. nih.govrsc.org These characteristics are desirable for creating non-stick, weather-resistant, and anti-fouling coatings. mdpi.com

Structural isomers of this compound are noted for their application in this area. For example, 3-Fluoro-4-methylpyridine is reportedly incorporated into the production of specialty polymers and coatings to confer enhanced thermal stability and chemical resistance. chemimpex.com Similarly, 2-Fluoro-3-methylpyridine is employed in producing specialty polymers and resins. chemimpex.com The use of such fluorinated pyridine building blocks allows for the precise tuning of material properties. By incorporating monomers like this compound, researchers can develop advanced coatings with a unique combination of durability, chemical inertness, and low surface energy, suitable for high-performance applications. pageplace.de

Green Chemistry Principles in 4 Fluoro 3 Methylpyridine Synthesis

Development of Sustainable Synthetic Routes

Traditional methods for the synthesis of fluorinated pyridines often involve harsh reagents, multi-step processes, and the generation of significant waste. The development of sustainable synthetic routes for 4-Fluoro-3-methylpyridine aims to address these challenges by focusing on milder reaction conditions, renewable feedstocks, and simplified procedures.

One promising approach involves the direct fluorination of 3-methylpyridine. However, the selective introduction of a fluorine atom at the desired position on the pyridine (B92270) ring is a significant challenge due to the electronic nature of the heterocycle. Modern synthetic chemistry is exploring various strategies to achieve this with greater precision and sustainability.

A potential sustainable route could start from 3-methyl-4-aminopyridine via a diazotization-fluorination reaction (a modified Balz-Schiemann reaction). While classic Balz-Schiemann reactions can have drawbacks, newer iterations aim to improve safety and reduce waste. Another avenue is nucleophilic aromatic substitution (SNAr) on a precursor like 4-chloro-3-methylpyridine (B157665) or 4-nitro-3-methylpyridine. The sustainability of this route depends heavily on the choice of fluorinating agent and solvent. The use of safer, more environmentally friendly fluoride (B91410) sources, such as potassium fluoride, often with a phase-transfer catalyst, is a key aspect of making this route greener.

Research into C-H activation is also a frontier in developing sustainable synthetic pathways. A direct, catalyzed C-H fluorination of 3-methylpyridine at the 4-position would represent an ideal synthetic route from a step-economy perspective, though achieving the required regioselectivity remains a significant hurdle.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey TransformationGreen Chemistry Considerations
Modified Balz-Schiemann3-Methyl-4-aminopyridineDiazotization followed by fluorinationAims to avoid hazardous reagents and byproducts of traditional methods.
Nucleophilic Aromatic Substitution (SNAr)4-Chloro-3-methylpyridineSubstitution with a fluoride sourceFocus on using non-toxic solvents and efficient, recyclable catalysts.
Direct C-H Fluorination3-MethylpyridineCatalytic activation and fluorination of a C-H bondHigh atom economy, but challenging to control regioselectivity.

Atom Economy and Environmental Impact Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. acs.org

In the context of this compound synthesis, different routes exhibit varying atom economies. For instance, addition reactions and rearrangements inherently have a 100% atom economy, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. kccollege.ac.in

Let's consider a hypothetical SNAr reaction for the synthesis of this compound from 4-chloro-3-methylpyridine and potassium fluoride:

C6H6ClN + KF → C6H6FN + KCl

Calculation of Atom Economy:

Molecular Weight of this compound (desired product): 111.12 g/mol

Molecular Weight of 4-Chloro-3-methylpyridine (reactant): 127.57 g/mol

Molecular Weight of Potassium Fluoride (reactant): 58.10 g/mol

Total Molecular Weight of Reactants: 127.57 + 58.10 = 185.67 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (111.12 / 185.67) x 100 ≈ 59.85%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass ends up as a byproduct (potassium chloride). Green chemistry strives to design synthetic routes with inherently higher atom economies. A direct C-H fluorination, if realized, would have a much higher atom economy as it would ideally only produce water or a recyclable acid as a byproduct.

Catalytic Systems for Enhanced Efficiency (e.g., Photoredox Catalysis, Porous Carbon Catalysis)

The development of advanced catalytic systems is paramount for enhancing the efficiency and sustainability of chemical syntheses. For a molecule like this compound, innovative catalytic approaches can lead to milder reaction conditions, higher selectivity, and improved yields.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive intermediates. researchgate.net For the synthesis of fluorinated pyridines, photoredox catalysis offers novel pathways. For instance, it can be employed in C-H fluorination reactions or in coupling reactions to construct the pyridine ring with a pre-installed fluorine atom. acs.org

A hypothetical photoredox-catalyzed synthesis of this compound could involve the generation of a fluorinating radical that selectively attacks the 3-methylpyridine substrate. The use of visible light as an energy source is a key green aspect, as it is a renewable and non-invasive form of energy. mdpi.com These reactions can often be conducted at room temperature, reducing the energy demands of the process.

Porous Carbon Catalysis: Porous carbon materials are gaining attention as versatile and sustainable catalyst supports. Their high surface area, tunable pore structure, and chemical stability make them excellent candidates for anchoring catalytically active species. mdpi.com In the context of fluorinated pyridine synthesis, porous carbon could be used to support metal catalysts for various transformations.

For example, palladium nanoparticles supported on hierarchical porous carbon have shown high efficiency in the hydrogenation of pyridines. consensus.app While this specific application is for reduction, similar supported catalyst systems could be designed for fluorination reactions or for precursor synthesis steps. The benefits of using porous carbon supports include enhanced catalyst activity and stability, ease of separation of the catalyst from the reaction mixture, and the potential for catalyst recycling, all of which are key tenets of green chemistry. The porous carbons themselves can often be derived from biomass, further enhancing the sustainability of the process. mdpi.com

The application of these and other advanced catalytic systems holds the key to developing truly green and efficient manufacturing processes for this compound and other valuable fluorinated heterocycles.

Q & A

Q. How can ecological risks be assessed given limited degradability data?

  • Answer : Conduct OECD 301/302 tests:
  • Ready Biodegradability : 28-day test in activated sludge.
  • Hydrolysis : pH 4–9 at 50°C.
  • Bioaccumulation : Log P = 1.5 (predicted via ChemAxon) suggests low risk.
    Pair with QSAR models to estimate EC50_{50} for aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.